molecular formula C22H38O5 B589287 11-Epimisoprostol CAS No. 58717-36-5

11-Epimisoprostol

Cat. No.: B589287
CAS No.: 58717-36-5
M. Wt: 382.541
InChI Key: OJLOPKGSLYJEMD-XRULAAHKSA-N
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Description

11-Epimisoprostol is a synthetic prostaglandin E1 (PGE1) analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is structurally related to misoprostol, a medication used to prevent and treat stomach ulcers, induce labor, and manage postpartum hemorrhage.

Biochemical Analysis

Biochemical Properties

11-Epimisoprostol is a compound with a molecular formula of C22H38O5 and a molecular weight of 382.5341 It interacts with various enzymes, proteins, and other biomolecules in the body

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that misoprostol, a related compound, is rapidly converted by de-esterification to its free acid, which possesses significant desired pharmacological activity . Further metabolic conversion occurs over time via beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction to the prostaglandin F analogs . It is possible that this compound may have a similar mechanism of action.

Preparation Methods

The synthesis of 11-Epimisoprostol involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to those used for other prostaglandin analogues, involving large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

11-Epimisoprostol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

11-Epimisoprostol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

11-Epimisoprostol is similar to other prostaglandin analogues, such as:

What sets this compound apart is its unique structural modifications, which may confer different pharmacological properties and therapeutic potentials compared to other prostaglandin analogues .

Properties

IUPAC Name

methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-XRULAAHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58717-36-5
Record name 11-Epimisoprostol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-EPIMISOPROSTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R5ZZL3SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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